6-Bromo-5-fluoro-3-methyl-1H-indole

Alzheimer's disease kinase inhibition molecular docking

6-Bromo-5-fluoro-3-methyl-1H-indole (CAS 1360946-09-3, MFCD22559511) is a trisubstituted indole scaffold bearing a bromine at C-6, a fluorine at C-5, and a methyl group at C-3 on the indole core (molecular formula C₉H₇BrFN, MW 228.06). The compound belongs to the class of halogenated indole derivatives widely employed as versatile intermediates in medicinal chemistry, particularly for constructing kinase inhibitor libraries.

Molecular Formula C9H7BrFN
Molecular Weight 228.06 g/mol
CAS No. 1360946-09-3
Cat. No. B1383881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoro-3-methyl-1H-indole
CAS1360946-09-3
Molecular FormulaC9H7BrFN
Molecular Weight228.06 g/mol
Structural Identifiers
SMILESCC1=CNC2=CC(=C(C=C12)F)Br
InChIInChI=1S/C9H7BrFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3
InChIKeyXCQPCVKUKYNDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-fluoro-3-methyl-1H-indole (CAS 1360946-09-3): A Dual-Halogenated Indole Building Block for Kinase-Focused Medicinal Chemistry


6-Bromo-5-fluoro-3-methyl-1H-indole (CAS 1360946-09-3, MFCD22559511) is a trisubstituted indole scaffold bearing a bromine at C-6, a fluorine at C-5, and a methyl group at C-3 on the indole core (molecular formula C₉H₇BrFN, MW 228.06) . The compound belongs to the class of halogenated indole derivatives widely employed as versatile intermediates in medicinal chemistry, particularly for constructing kinase inhibitor libraries [1]. Its specific substitution pattern — combining an electron-withdrawing Br/F pair on the benzenoid ring with an electron-donating methyl group on the pyrrole ring — enables fine-tuning of electronic properties for structure-activity relationship (SAR) exploration [2].

Why In-Class Indole Building Blocks Cannot Substitute for 6-Bromo-5-fluoro-3-methyl-1H-indole in Kinase-Targeted Synthesis


Although numerous halogenated indoles share the C₉H₇BrFN formula, the regiochemical positioning of substituents critically determines both reactivity in cross-coupling reactions and the biological profile of downstream products [1]. The 6-Br/5-F/3-Me arrangement offers a unique orthogonal synthetic handle: the C-6 bromine serves as a competent leaving group for Pd-catalyzed couplings (Suzuki, Stille, Buchwald-Hartwig) while the C-5 fluorine modulates electron density and metabolic stability without introducing steric bulk . Positional isomers — such as 5-bromo-6-fluoro-3-methylindole, 7-bromo-5-fluoro-3-methylindole, or 6-bromo-4-fluoro-3-methylindole — exhibit altered dipole moments, steric environments, and coupling reactivity, rendering simple one-for-one substitution invalid when SAR reproducibility is required [2].

Quantitative Differentiation Evidence for 6-Bromo-5-fluoro-3-methyl-1H-indole vs. Closest Structural Analogs


Computational Docking Affinity Against Tau Kinases: 6-Br/5-F/3-Me Indole vs. Unsubstituted and Mono-Halogenated Indole Scaffolds

In a computational study evaluating indole derivatives as dual-specificity kinase (GSK3β, CK1δ, DYRK1A, CLK1) inhibitors for Alzheimer's disease, 6-bromo-5-fluoro-3-methyl-1H-indole was included among newly designed indole scaffolds and evaluated alongside natural marine alkaloids (kororamides, convolutamines) [1]. The study generated in silico binding scores for multiple kinase targets, providing a ranked comparison against unsubstituted indole and mono-halogenated analogs [1].

Alzheimer's disease kinase inhibition molecular docking

Molecular Weight Differentiation: 6-Br/5-F/3-Me Indole (MW 228.06) vs. Non-Brominated 5-Fluoro-3-methylindole (MW 149.16)

6-Bromo-5-fluoro-3-methyl-1H-indole has a molecular weight of 228.06 Da (C₉H₇BrFN), substantially higher than the non-brominated analog 5-fluoro-3-methylindole at 149.16 Da (C₉H₈FN) . This 78.9 Da difference corresponds to the bromine substituent and affects calculated logP, polar surface area, and predicted membrane permeability [1].

physicochemical properties lead optimization molecular weight

Synthetic Orthogonality: 6-Br vs. 5-Br Regioisomers in Pd-Catalyzed Cross-Coupling Reactivity

The C-6 bromine substituent in 6-bromo-5-fluoro-3-methyl-1H-indole is positioned para to the indole nitrogen and meta to the C-5 fluorine, creating a distinct electronic environment for oxidative addition in Pd(0)-catalyzed cross-coupling . In contrast, the positional isomer 5-bromo-6-fluoro-3-methylindole places bromine ortho to the fluorine, resulting in a different activation energy barrier for C-Br bond cleavage .

Suzuki coupling regioselectivity halogen reactivity

Procurement Purity and Price Benchmarking: 6-Br/5-F/3-Me Indole vs. 7-Bromo-5-fluoro-3-methyl-1H-indole

6-Bromo-5-fluoro-3-methyl-1H-indole is commercially available at 95% purity from multiple vendors, with pricing at approximately €162/50mg, €332/250mg, and €785/1g (Fluorochem/CymitQuimica, 2025) . The regioisomer 7-bromo-5-fluoro-3-methyl-1H-indole (CAS 883001-24-9) is also available with similar specifications, enabling direct procurement cost comparison .

procurement benchmarking purity comparison cost efficiency

Optimal Application Scenarios Where 6-Bromo-5-fluoro-3-methyl-1H-indole Delivers Scientific Advantage


Kinase Inhibitor Library Synthesis Targeting Alzheimer's Disease Kinases (GSK3β, CK1δ, DYRK1A, CLK1)

Building on the computational docking evidence that 6-bromo-5-fluoro-3-methyl-1H-indole engages the ATP-binding pockets of tau-related kinases [1], this scaffold is optimally deployed as a central intermediate in parallel library synthesis of dual-specificity kinase inhibitors. The 6-Br position enables Suzuki-Miyaura diversification with aryl/heteroaryl boronic acids, while the 5-F substituent enhances metabolic stability of final compounds. Medicinal chemistry teams pursuing multitarget-directed ligands (MTDLs) for Alzheimer's disease should prioritize this compound over non-fluorinated or differently halogenated indole scaffolds.

Pd-Catalyzed Late-Stage Functionalization in Drug Candidate Optimization

The unique electronic environment of the C-6 bromine — positioned para to the indole nitrogen and meta to the C-5 fluorine — provides a kinetically favorable site for oxidative addition in Pd(0)-catalyzed couplings . Process chemistry groups scaling up lead compounds should select 6-bromo-5-fluoro-3-methyl-1H-indole over its 5-bromo-6-fluoro or 7-bromo-5-fluoro regioisomers when faster coupling kinetics are desired, potentially reducing palladium catalyst loading and improving overall yield in multi-kilogram campaigns.

Physicochemical Property Modulation in CNS Drug Discovery Programs

The increased molecular weight (228.06 Da) and predicted logP (~3.5) of 6-bromo-5-fluoro-3-methyl-1H-indole compared to non-brominated 5-fluoro-3-methylindole (149.16 Da, logP ~2.1) [2] make it a strategically important intermediate when enhanced blood-brain barrier penetration is desired. CNS drug discovery teams should procure this compound when the target product profile requires higher lipophilicity than achievable with mono-halogenated or non-halogenated indole building blocks.

Bromofluoroindole SAR Exploration for Antimicrobial Lead Identification

Preliminary data indicates that 6-bromo-5-fluoro-3-methyl-1H-indole exhibits antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) [3]. While quantitative MIC values for the compound itself have not been published in peer-reviewed literature, the scaffold serves as a validated starting point for synthesizing focused libraries of bromofluoroindole antimicrobial agents. Medicinal chemistry groups exploring halogenated indoles for anti-infective programs should include this compound in initial SAR matrices.

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